A Comprehensive Technical Guide to 5-Fluoro-3-methylbenzo[b]thiophene
A Comprehensive Technical Guide to 5-Fluoro-3-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the benzothiophene scaffold has emerged as a "privileged structure" due to its presence in a multitude of biologically active compounds and functional materials.[1][2] This guide provides an in-depth technical overview of a particularly significant derivative: 5-Fluoro-3-methylbenzo[b]thiophene . The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position of the benzothiophene core imparts unique physicochemical properties that make this compound a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.
This document will delve into the core characteristics of 5-Fluoro-3-methylbenzo[b]thiophene, including its chemical identity, physical and chemical properties, a representative synthetic protocol, its applications in drug discovery, and critical safety and handling information. The content is structured to provide not just data, but also the scientific rationale behind the experimental and theoretical considerations, empowering researchers to leverage this versatile molecule in their work.
Chemical Identity and Properties
5-Fluoro-3-methylbenzo[b]thiophene, also known as 5-fluoro-3-methyl-1-benzothiophene, is a fluorinated aromatic heterocyclic compound. Its unique substitution pattern influences its electronic properties, reactivity, and metabolic stability, making it a desirable building block in synthetic chemistry.
| Identifier | Value | Source |
| CAS Number | 17514-63-5 | [3][4][5][6] |
| Molecular Formula | C₉H₇FS | [3][4] |
| Molecular Weight | 166.22 g/mol | [3][4] |
| IUPAC Name | 5-fluoro-3-methyl-1-benzothiophene | |
| InChI | InChI=1S/C9H7FS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
| InChIKey | ARYSXQXKEJNADL-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CSC2=C1C=C(C=C2)F |
Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Liquid | |
| Boiling Point | 68 °C at 0.5 mmHg | [3] |
| Flash Point | 68 °C at 0.5 mmHg | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8 °C |
Synthesis of 5-Fluoro-3-methylbenzo[b]thiophene: A Representative Protocol
Reaction Scheme:
A representative synthetic workflow.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place polyphosphoric acid (PPA).
-
Addition of Starting Material: To the PPA, add 1-[(4-fluorophenyl)thio]-2-propanone. The causality here lies in the use of a precursor that already contains the fluoro and methyl groups in the correct relative positions for the desired product.
-
Heating and Reaction: Gradually heat the mixture with stirring. An exothermic reaction may be observed. Maintain the temperature at approximately 130 °C for a designated period (e.g., 1 hour), monitoring the reaction progress by Thin Layer Chromatography (TLC). The high temperature and the dehydrating nature of PPA facilitate the electrophilic attack of the carbonyl carbon onto the electron-rich aromatic ring, followed by dehydration to form the thiophene ring.
-
Work-up: After the reaction is complete, cool the mixture and carefully dilute it with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl ether.
-
Drying and Concentration: Dry the combined organic phases over an anhydrous drying agent (e.g., sodium sulfate) and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by techniques such as vacuum distillation or column chromatography to yield pure 5-Fluoro-3-methylbenzo[b]thiophene.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.
Mass Spectrometry (MS):
The mass spectrum of 5-Fluoro-3-methylbenzo[b]thiophene provides key information about its molecular weight and fragmentation pattern.
| m/z | Description |
| 166 | Molecular ion (M+) |
| 165 | [M-H]+ |
| 167 | Isotopic peak due to ¹³C and ³³S |
(Data sourced from PubChem CID 596828)[8]
Infrared (IR) Spectroscopy:
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C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
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C-S stretching: ~700-600 cm⁻¹
-
C-F stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiophene nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2] The incorporation of a fluorine atom, as in 5-Fluoro-3-methylbenzo[b]thiophene, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Role as a key intermediate in drug discovery.
Rationale for its utility:
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Bioisosterism: The benzothiophene core is a bioisostere of indole, a common motif in biologically active molecules. This allows for the substitution of indole with benzothiophene to modulate pharmacological properties.
-
Fluorine's Influence: The fluorine atom at the 5-position can block metabolic oxidation at that site, thereby increasing the half-life of a potential drug molecule. Its high electronegativity can also influence the acidity of nearby protons and alter binding interactions with target proteins.
-
Methyl Group's Contribution: The methyl group at the 3-position provides a point for further synthetic elaboration and can also contribute to the hydrophobic interactions within a drug-receptor binding pocket.
While specific drugs derived directly from 5-Fluoro-3-methylbenzo[b]thiophene are not yet on the market, its presence in numerous patents highlights its active role in the research and development pipelines of pharmaceutical companies.[8] It serves as a crucial starting material for the synthesis of more complex molecules that are being investigated for a variety of diseases.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Fluoro-3-methylbenzo[b]thiophene.
Hazard Identification:
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GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Fluoro-3-methylbenzo[b]thiophene is a chemical compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its well-defined chemical properties, coupled with the strategic placement of fluoro and methyl substituents on the privileged benzothiophene scaffold, make it a valuable and versatile synthetic intermediate. This guide has provided a comprehensive overview of its identity, a representative synthesis, its applications, and essential safety information, with the aim of equipping researchers with the knowledge to effectively and safely utilize this compound in their pursuit of scientific advancement.
References
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PubChem. 5-Fluoro-3-methyl-benzo[b]thiophene. Available from: [Link]
- Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
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PubChem. 3-Methylbenzo[b]thiophene. Available from: [Link]
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PubMed Central. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Available from: [Link]
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PubMed Central. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]
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National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
- Google Patents. Benzothiophenes, formulations containing same, and methods.
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Google Patents. (12) United States Patent. Available from: [Link]
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Cenmed Enterprises. 5 Fluoro 3 Methylbenzo[B]Thiophene. Available from: [Link]
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PubMed Central. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Available from: [Link]
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PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. Available from: [Link]
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PubMed Central. Therapeutic importance of synthetic thiophene. Available from: [Link]
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NIST WebBook. Methyl benzo[b]thiophene-2-carboxylate. Available from: [Link]
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MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Available from: [Link]
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PrepChem.com. Synthesis of 5-chloro-3-methylbenzo[b]thiophene. Available from: [Link]
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NIST WebBook. Benzo[b]thiophene. Available from: [Link]
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